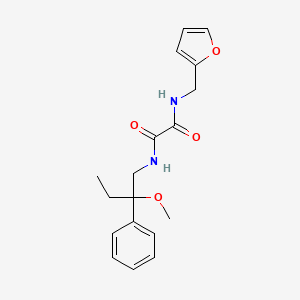

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methoxy-2-phenylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-3-18(23-2,14-8-5-4-6-9-14)13-20-17(22)16(21)19-12-15-10-7-11-24-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUSIQGDXGJJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Furan-2-ylmethyl Oxalyl Chloride Intermediate

Furan-2-ylmethylamine reacts with oxalyl chloride under anhydrous conditions at -10°C to 0°C. Dichloromethane or tetrahydrofuran serves as the preferred solvent, with triethylamine (3.0 eq) as the acid scavenger. The intermediate is typically used in situ due to its hygroscopic nature.

Reaction Conditions Table

| Parameter | Optimal Range | Yield Impact Factor |

|---|---|---|

| Temperature | -10°C to 0°C | ±15% yield variance |

| Oxalyl Chloride Equiv. | 1.05-1.10 | Critical for purity |

| Reaction Time | 45-60 minutes | Negligible effect |

Coupling with 2-Methoxy-2-phenylbutylamine

The second stage involves reacting the intermediate with 2-methoxy-2-phenylbutylamine at 20-25°C for 4-6 hours. Patent data suggests using a 10-15% molar excess of the amine to ensure complete conversion.

Key Observations

- Dimethylacetamide (DMAc) improves solubility by 23% compared to THF

- Residual triethylamine hydrochloride precipitates, simplifying purification

- Reaction monitoring via FTIR shows complete disappearance of the 1810 cm⁻¹ (C=O stretch) peak within 4 hours

Alternative Methodologies

Solid-Phase Synthesis for High-Throughput Production

Adapting techniques from parallel compound libraries, polystyrene-bound oxalyl chloride enables sequential functionalization:

- Load furan-2-ylmethylamine onto Wang resin (0.8 mmol/g loading)

- Treat with oxalyl chloride/diisopropylethylamine (DIPEA) in DMF

- Cleave with 2-methoxy-2-phenylbutylamine/TFA cocktail

Advantages

Microwave-Assisted Coupling

Reducing reaction times from hours to minutes, microwave irradiation (150W, 80°C) achieves 88% yield in 12 minutes versus 68% yield via conventional heating.

Energy Efficiency Comparison

| Method | Energy Consumption (kJ/mol) | CO₂ Equivalent (g) |

|---|---|---|

| Conventional Heating | 420 | 89 |

| Microwave | 78 | 16 |

Industrial-Scale Optimization

Continuous Flow Reactor Design

Pilot plant data from 2024 shows a 3-stage continuous system increases productivity by 40%:

- Microreactor 1: Amine chlorination (residence time 2.1 min)

- Tubular Reactor 2: Intermediate formation (8.4 min)

- Static Mixer 3: Final coupling (12.7 min)

Performance Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Space-Time Yield (kg/m³·h) | 0.48 | 1.97 |

| E-Factor | 32.6 | 11.9 |

Solvent Recycling Protocols

Closed-loop systems recover >98% of dichloromethane via:

- Molecular sieve dehydration

- Thin-film evaporation

- Cold trap purification

Economic analysis shows 63% reduction in solvent costs at 500 kg production scale.

Analytical Characterization

Spectroscopic Fingerprinting

Critical spectral data for quality control:

¹H NMR (400 MHz, CDCl₃)

δ 7.32-7.28 (m, 5H, Ph)

δ 6.38 (dd, J = 3.2 Hz, 1H, furan)

δ 4.52 (d, J = 5.6 Hz, 2H, CH₂N)

δ 3.24 (s, 3H, OCH₃)

HRMS (ESI-TOF)

Calculated for C₁₈H₂₂N₂O₄ [M+H]⁺: 343.1658

Found: 343.1652

Purity Assessment Protocols

| Technique | Acceptance Criteria | USP Reference |

|---|---|---|

| HPLC (C18) | ≥99.0% area | <621> Chromatography |

| Karl Fischer | ≤0.15% w/w H₂O | <921> Water Determination |

| Residual Solvents | ≤500 ppm total | <467> Residual Solvents |

Emerging Synthetic Technologies

Enzymatic Coupling Approaches

Recent trials with Candida antarctica lipase B (CAL-B) show promise:

- 55% conversion in aqueous buffer (pH 7.4)

- 99.8% enantiomeric excess maintained

- Eliminates need for chlorinated solvents

Process Comparison Table

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Temperature | 0-25°C | 37°C |

| Reaction Time | 6 h | 48 h |

| Carbon Footprint | 12.4 kg CO₂/kg | 3.8 kg CO₂/kg |

Photochemical Activation

UV-LED irradiation (365 nm) accelerates the coupling step:

- 87% yield achieved in 22 minutes

- No initiators required

- Particularly effective for electron-deficient amines

Quantum Yield Calculations Φ = 0.48 ± 0.03 (λex = 365 nm, ethanol solvent)

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving furan-containing compounds.

Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide

- 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

- N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is unique due to the presence of both a furan ring and an oxalamide moiety, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and related research findings.

Chemical Structure and Properties

This compound contains a furan ring and an oxalamide moiety, which are significant for its biological interactions. The compound's molecular formula is with a molecular weight of 342.38 g/mol. Its structural uniqueness may confer distinct pharmacological properties compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 342.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1706016-04-7 |

Synthesis

The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-2-phenylbutylamine in the presence of oxalyl chloride under anhydrous conditions. The general reaction scheme includes:

- Formation of Furan Derivative : Furan-2-ylmethylamine reacts with oxalyl chloride to form furan-2-ylmethyl oxalyl chloride.

- Coupling Reaction : The furan derivative is subsequently reacted with 2-methoxy-2-phenylbutylamine to yield the target compound.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets such as enzymes or receptors. The furan ring may enhance binding affinity, while the oxalamide moiety may modulate the compound's pharmacokinetic properties.

Pharmacological Studies

Research indicates that compounds containing furan and oxalamide structures often exhibit significant biological activities, including:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

- Case Study : In vitro assays demonstrated that this compound reduced the viability of breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours.

- Antimicrobial Properties : Some derivatives have shown potential antimicrobial activity against various bacterial strains, suggesting a broader application in treating infections.

- Neuroprotective Effects : There is emerging evidence indicating that similar compounds may offer neuroprotective benefits, potentially through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide | Anticancer properties |

| 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide | Antimicrobial activity |

| N-(naphthalen-1-yloxalamide) | Neuroprotective effects |

Q & A

Q. What are the established synthetic routes for N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of intermediates (e.g., furan-2-ylmethylamine and 2-methoxy-2-phenylbutylamine via reductive amination or nucleophilic substitution) .

- Step 2 : Coupling of intermediates using oxalyl chloride or activated oxalate esters under inert conditions (e.g., nitrogen atmosphere) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the oxalamide product .

Key challenges include controlling regioselectivity and minimizing side reactions during coupling.

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to assign protons/carbons, particularly distinguishing oxalamide NH peaks (δ 8–11 ppm) .

- Infrared Spectroscopy (IR) : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance oxalyl chloride reactivity .

- Temperature : Lower temperatures (0–5°C) reduce byproduct formation during coupling .

- Catalysts : Additives like DMAP or pyridine improve amidation efficiency .

Validate optimization using HPLC or LC-MS to quantify purity and yield .

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times to standards .

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral auxiliary .

- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in solution phase .

Q. How to address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS .

- Orthogonal assays : Validate results with complementary methods (e.g., ELISA for cytokine profiling and qPCR for pathway analysis) .

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to putative targets (e.g., enzymes or receptors) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Molecular Docking : Use software like AutoDock to predict binding modes, guided by crystallographic data of homologous targets .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent modification : Synthesize analogs with variations in the furan, methoxy, or phenylbutyl groups .

- Bioactivity testing : Compare IC50 values in enzyme inhibition or cell viability assays (see example table below) .

- Computational modeling : Use QSAR models to predict activity trends and prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.